DIBA (CAS 171744-39-1), chemically identified as 2,2'-Dithiobis(N-(4-sulfamoylphenyl)benzamide), is a specialized electrophilic disulfide compound procured primarily as a targeted zinc finger (ZF) inhibitor. It selectively oxidizes zinc-coordinating cysteine residues within the labile CCHC and CCCC zinc finger motifs of critical proteins, most notably the Estrogen Receptor alpha (ERα) DNA-binding domain and the HIV-1 nucleocapsid protein (NCp7) [1]. By chemically modifying these nucleophilic thiols, DIBA induces rapid zinc ejection, which disrupts protein dimerization and sequence-specific nucleic acid binding. In laboratory procurement, DIBA serves as a highly specific mechanistic probe for studying tamoxifen-resistant breast cancer models and retroviral core maturation, offering a distinct mechanism of action compared to traditional receptor antagonists [1].
Substituting DIBA with conventional Selective Estrogen Receptor Modulators (SERMs) like tamoxifen or raloxifene fails in models of endocrine resistance. Standard SERMs competitively target the ligand-binding domain (LBD) of ERα; however, in tamoxifen-resistant cells harboring LBD mutations or altered coregulator dynamics, the receptor maintains constitutive activity [1]. DIBA bypasses the LBD entirely, selectively targeting the ERα DNA-binding domain (DBD) to block both ligand-dependent and independent signaling[2]. Furthermore, substituting DIBA with generic electrophiles or broad-spectrum oxidizing agents results in unacceptable off-target cellular toxicity and fails to replicate DIBA's preferential reactivity toward the more labile zinc fingers, such as ZF2 in ERα or the C-terminal zinc finger of HIV-1 NCp7 [1].
In tamoxifen-resistant breast cancer models, traditional SERMs lose efficacy due to ligand-binding domain (LBD) alterations. DIBA specifically targets the ERα DNA-binding domain, disrupting zinc finger coordination without perturbing HER2, MAPK, or AKT phosphorylation[1].
| Evidence Dimension | Inhibition of ligand-independent cell growth in TAM-resistant cells |
| Target Compound Data | DIBA restores tamoxifen sensitivity and blocks ERα-chromatin binding by disrupting the DNA-binding domain. |
| Comparator Or Baseline | Tamoxifen (Standard SERM) |
| Quantified Difference | Tamoxifen shows near-zero efficacy in resistant lines, whereas DIBA successfully reduces estrogen-stimulated proliferation by bypassing the LBD entirely. |
| Conditions | In vitro MCF-7/LCC2 (tamoxifen-resistant) breast cancer cell assays and in vivo models. |
Procuring DIBA is essential for researchers needing to inhibit ERα activity in established tamoxifen-resistant cell lines where traditional LBD-targeted therapies are ineffective.
DIBA promotes rapid, concentration-dependent zinc ejection from HIV-1 NCp7. When compared to early-generation zinc ejectors like NOBA (3-nitrosobenzamide), DIBA provides a much more favorable in vitro therapeutic window for assay development[1].
| Evidence Dimension | In vitro therapeutic index and cellular toxicity in HIV-1 replication assays |
| Target Compound Data | DIBA exhibits measurable antiviral efficacy (EC50) with lower cellular toxicity in CEM-SS cells. |
| Comparator Or Baseline | NOBA (3-nitrosobenzamide) |
| Quantified Difference | NOBA causes such high cellular toxicity that an EC50 often cannot be obtained, whereas DIBA provides a viable therapeutic window for studying intravirion NCp7 cross-linking. |
| Conditions | TSQ fluorescence assay for zinc ejection and XTT cytoprotection assay in CEM-SS cells. |
DIBA provides a superior, less toxic baseline reagent for studying retroviral zinc finger disruption compared to highly toxic nitroso-based ejectors.
DIBA-1 mediates extensive intermolecular cross-linking of NCp7 via thiol-disulfide interchange, a process critical for studying retroviral assembly defects. This cross-linking capability significantly outperforms less reactive precursors [REFS-1, REFS-2].
| Evidence Dimension | Extent of NCp7 protein cross-linking and oligomerization |
| Target Compound Data | DIBA induces robust oligomerization of NCp7, resulting in a distinct 'core-freezing effect' during virion maturation. |
| Comparator Or Baseline | Haloalkanoyl thiolester precursors |
| Quantified Difference | DIBA-1 acts as a potent cross-linking agent, whereas haloalkanoyl precursors act as very poor NCp7 cross-linking agents under identical conditions. |
| Conditions | Nonreducing Western blotting of cell-free HIV-1 virions. |
For structural virologists, DIBA is the preferred chemical tool to reliably induce and study 'core-freezing' morphological malformations in retroviral assembly workflows.
DIBA is the right choice for investigating ERα signaling pathways in tamoxifen-resistant (e.g., MCF-7/LCC2) or LBD-mutated cell lines, as it directly targets the DNA-binding domain to halt ligand-independent proliferation [1].
Ideal as a benchmark positive control in fluorescence-based zinc ejection assays (e.g., TSQ assays) when screening novel antiretroviral compounds aimed at disrupting HIV-1 NCp7 CCHC zinc fingers [2].
Used in mass spectrometry and NMR workflows to selectively probe the relative chemical lability of multi-zinc finger proteins, exploiting its preference for the C-terminal zinc finger of NCp7 or ZF2 of ERα[REFS-1, REFS-2].
Irritant